Cas no 2023355-70-4 (6-Bromo-1,1,1-trifluoro-3-methylhexane)

6-Bromo-1,1,1-trifluoro-3-methylhexane is a halogenated alkane featuring a bromine substituent at the 6-position and a trifluoromethyl group at the 1-position, along with a methyl group at the 3-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile building block for fluorinated intermediates. The presence of both bromine and trifluoromethyl groups enables selective functionalization, making it useful in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its structural features contribute to enhanced lipophilicity and metabolic stability, which may be advantageous in pharmaceutical and agrochemical applications. The compound is typically handled under controlled conditions due to its reactivity.
6-Bromo-1,1,1-trifluoro-3-methylhexane structure
2023355-70-4 structure
Product name:6-Bromo-1,1,1-trifluoro-3-methylhexane
CAS No:2023355-70-4
MF:C7H12BrF3
MW:233.069392204285
CID:5286113

6-Bromo-1,1,1-trifluoro-3-methylhexane Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-1,1,1-trifluoro-3-methylhexane
    • Hexane, 6-bromo-1,1,1-trifluoro-3-methyl-
    • 6-Bromo-1,1,1-trifluoro-3-methylhexane
    • Inchi: 1S/C7H12BrF3/c1-6(3-2-4-8)5-7(9,10)11/h6H,2-5H2,1H3
    • InChI Key: VEALCULYOZHBGO-UHFFFAOYSA-N
    • SMILES: BrCCCC(C)CC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 100
  • XLogP3: 4
  • Topological Polar Surface Area: 0

6-Bromo-1,1,1-trifluoro-3-methylhexane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-678133-0.1g
6-bromo-1,1,1-trifluoro-3-methylhexane
2023355-70-4 95.0%
0.1g
$1056.0 2025-03-12
Enamine
EN300-678133-0.05g
6-bromo-1,1,1-trifluoro-3-methylhexane
2023355-70-4 95.0%
0.05g
$1008.0 2025-03-12
Enamine
EN300-678133-0.5g
6-bromo-1,1,1-trifluoro-3-methylhexane
2023355-70-4 95.0%
0.5g
$1152.0 2025-03-12
Enamine
EN300-678133-10.0g
6-bromo-1,1,1-trifluoro-3-methylhexane
2023355-70-4 95.0%
10.0g
$5159.0 2025-03-12
Enamine
EN300-678133-1.0g
6-bromo-1,1,1-trifluoro-3-methylhexane
2023355-70-4 95.0%
1.0g
$1200.0 2025-03-12
Enamine
EN300-678133-2.5g
6-bromo-1,1,1-trifluoro-3-methylhexane
2023355-70-4 95.0%
2.5g
$2351.0 2025-03-12
Enamine
EN300-678133-0.25g
6-bromo-1,1,1-trifluoro-3-methylhexane
2023355-70-4 95.0%
0.25g
$1104.0 2025-03-12
Enamine
EN300-678133-5.0g
6-bromo-1,1,1-trifluoro-3-methylhexane
2023355-70-4 95.0%
5.0g
$3479.0 2025-03-12

Additional information on 6-Bromo-1,1,1-trifluoro-3-methylhexane

Research Briefing on 6-Bromo-1,1,1-trifluoro-3-methylhexane (CAS: 2023355-70-4) in Chemical and Biomedical Applications

6-Bromo-1,1,1-trifluoro-3-methylhexane (CAS: 2023355-70-4) is a fluorinated organic compound that has recently garnered attention in the chemical and biomedical research communities due to its unique structural properties and potential applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, characterization, and potential uses in pharmaceuticals and agrochemicals.

Recent studies have highlighted the significance of 6-Bromo-1,1,1-trifluoro-3-methylhexane as a versatile intermediate in organic synthesis. Its trifluoromethyl group and bromine substituent make it a valuable building block for the development of more complex molecules, particularly in the design of bioactive compounds. Researchers have explored its utility in cross-coupling reactions, where it serves as a precursor for the introduction of fluorinated moieties into target molecules, enhancing their metabolic stability and bioavailability.

In the pharmaceutical sector, 6-Bromo-1,1,1-trifluoro-3-methylhexane has been investigated for its potential role in the synthesis of novel drug candidates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of fluorinated analogs of known therapeutics, which exhibited improved pharmacokinetic profiles. The compound's ability to modulate lipophilicity and electronic properties of drug molecules makes it a promising candidate for medicinal chemistry applications.

From a methodological perspective, advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize 6-Bromo-1,1,1-trifluoro-3-methylhexane and its derivatives. These studies have provided insights into its structural stability and reactivity under various conditions, which are critical for its application in synthetic chemistry. Furthermore, computational modeling has been utilized to predict its behavior in biological systems, aiding in the rational design of new compounds.

Despite its promising attributes, challenges remain in the large-scale production and purification of 6-Bromo-1,1,1-trifluoro-3-methylhexane. Recent advancements in flow chemistry and catalytic processes have shown potential in addressing these issues, offering more efficient and sustainable synthesis routes. Ongoing research is also exploring its environmental impact and degradation pathways to ensure its safe use in industrial applications.

In conclusion, 6-Bromo-1,1,1-trifluoro-3-methylhexane represents a compound of significant interest in both chemical and biomedical research. Its unique properties and versatility in synthesis make it a valuable tool for the development of new materials and therapeutics. Future studies are expected to further elucidate its potential and expand its applications, particularly in the design of next-generation fluorinated compounds.

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